molecular formula C16H24N2O2 B4885043 1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxamide

1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxamide

Cat. No. B4885043
M. Wt: 276.37 g/mol
InChI Key: MZHXLDMGWLTXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a key role in cancer cell survival. ABT-199 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

BCL-2 is an anti-apoptotic protein that prevents cancer cells from undergoing programmed cell death. 1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxamide binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. 1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxamide has a high affinity for BCL-2, making it a potent inhibitor of this protein.
Biochemical and Physiological Effects:
1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxamide has been shown to induce apoptosis in cancer cells, leading to tumor regression in preclinical models. In addition, 1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxamide has been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable safety profile in patients. 1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxamide has also been shown to sensitize cancer cells to other anti-cancer drugs, enhancing their efficacy.

Advantages and Limitations for Lab Experiments

1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxamide has several advantages for use in laboratory experiments. It has a high affinity for BCL-2, making it a potent inhibitor of this protein. 1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxamide has also been shown to have minimal toxicity in normal cells, making it a suitable candidate for in vivo studies. However, 1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxamide has limitations in terms of its selectivity, as it can also inhibit other anti-apoptotic proteins, such as BCL-XL. This may limit its efficacy in certain types of cancer.

Future Directions

For 1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxamide include exploring its use in combination with other drugs and developing more selective inhibitors of BCL-2.

Scientific Research Applications

1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In these studies, 1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other drugs. 1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxamide works by selectively targeting and inhibiting BCL-2, leading to apoptosis or programmed cell death in cancer cells.

properties

IUPAC Name

1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11-12(2)15(20-3)5-4-14(11)10-18-8-6-13(7-9-18)16(17)19/h4-5,13H,6-10H2,1-3H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHXLDMGWLTXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methoxy-2,3-dimethylphenyl)methyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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